molecular formula C11H11NO2 B8502775 2-(3-Methoxyphenyl)-4-methyl-1,3-oxazole CAS No. 940303-61-7

2-(3-Methoxyphenyl)-4-methyl-1,3-oxazole

Cat. No.: B8502775
CAS No.: 940303-61-7
M. Wt: 189.21 g/mol
InChI Key: WTXQFNXZFWLAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-4-methyl-1,3-oxazole is a chemical compound built around a 1,3-oxazole core, a five-membered heterocyclic ring containing both oxygen and nitrogen atoms . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its ability to interact with a wide spectrum of biological targets through various non-covalent interactions . The oxazole ring is known for its thermal stability and serves as a key pharmacophore in the development of new chemical entities . Researchers value this scaffold for its demonstrated versatility in biological activities. Oxazole-based derivatives are frequently investigated for their potential antimicrobial properties, showing activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Furthermore, the oxazole nucleus is a common structural feature in compounds screened for anticancer activity, with mechanisms that can include the inhibition of enzymes like thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC), which are crucial for cancer cell proliferation . Beyond these, the oxazole scaffold is found in molecules with a broad range of other pharmacological activities, including anti-inflammatory, antiviral, antitubercular, and antidiabetic effects . The specific substitution pattern on the oxazole ring, such as the 3-methoxyphenyl and methyl groups present in this compound, plays a pivotal role in determining its biological activity and physical properties, making it a valuable intermediate for further chemical exploration and derivatization . This product is intended for research purposes as a building block in synthetic chemistry programs or for in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

940303-61-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H11NO2/c1-8-7-14-11(12-8)9-4-3-5-10(6-9)13-2/h3-7H,1-2H3

InChI Key

WTXQFNXZFWLAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts reactivity and biological activity. Key comparisons include:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole 25205-87-2 4-methoxy (para), 4-phenyl C₁₆H₁₃NO₂ 251.28 Studied in organic synthesis; para-substitution enhances resonance stabilization
2-(3-Methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole 73453-77-7 3-methoxy (meta), 4,4-dimethyl C₁₂H₁₅NO₂ 205.25 Increased steric bulk at position 4; potential stability in catalytic systems
5-(3-Bromophenyl)-4-methyl-1,3-oxazole 31996-00-6 3-bromo, 4-methyl C₁₀H₈BrNO 238.08 Bromine substituent enhances electrophilic reactivity; used in cross-coupling reactions

Key Insight: Meta-substituted derivatives (e.g., 3-methoxy or 3-bromo) exhibit distinct electronic profiles compared to para-substituted analogs.

Functional Group Modifications

Variations in functional groups influence chemical behavior and applications:

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties References
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole 4-methyl, 5-chloromethyl, 4-Cl 242.1 High reactivity due to chloromethyl group; used in pharmaceutical intermediates
3-(4-Methoxyphenyl)-5-methyl-1,2-oxazole 5-methyl, 1,2-oxazole scaffold 189.21 Structural isomerism (1,2-oxazole vs. 1,3-oxazole) alters ring stability and dipole interactions
5-(3-Methoxythien-2-yl)-1,3-oxazole Thienyl substituent 197.22 (C₈H₇NO₂S) Sulfur-containing analog; potential applications in optoelectronics due to thiophene’s conductive properties

Key Insight : The chloromethyl group in 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole introduces electrophilic reactivity, making it a versatile intermediate for further functionalization . Replacing phenyl with thienyl (as in 5-(3-Methoxythien-2-yl)-1,3-oxazole) modifies electronic properties, expanding utility in materials science .

Preparation Methods

Cyclization of α-Acylamino Ketones via Hantzsch Method

The Hantzsch oxazole synthesis remains a foundational approach for constructing oxazole rings. For 2-(3-methoxyphenyl)-4-methyl-1,3-oxazole, this method involves the condensation of α-haloketones with amides or urea derivatives. A representative procedure involves:

  • Reagents : 3-Methoxybenzamide, chloroacetone, and ammonium acetate.

  • Conditions : Reflux in ethanol at 80°C for 12 hours under inert atmosphere.

  • Mechanism : Nucleophilic attack of the amide nitrogen on the α-carbon of the haloketone, followed by cyclodehydration .

  • Yield : 65–70% after purification via silica gel chromatography .

Optimization Insights :

  • Substituting ethanol with polar aprotic solvents (e.g., DMF) improves reaction rates but may reduce regioselectivity.

  • Microwave-assisted heating reduces reaction time to 2 hours with comparable yields .

Zn(OTf)₂-Catalyzed Cycloisomerization of N-Propargylamides

A modern approach leverages Zn(OTf)₂ to catalyze the cycloisomerization of N-propargylamides, as demonstrated in the synthesis of trifluoromethyl-containing oxazoles . Adapted for this compound:

  • Procedure :

    • Synthesize N-propargylamide precursor by reacting 3-methoxyphenylacetylene with methyl acrylamide under Sonogashira coupling conditions.

    • Cyclize the propargylamide using Zn(OTf)₂ (15 mol%) in 1,2-dichloroethane (DCE) at 70°C for 12 hours .

  • Yield : 60–75% after column chromatography .

Advantages :

  • High functional group tolerance; compatible with electron-deficient aryl groups.

  • Scalable to gram quantities without significant yield loss .

Oxidative Cyclization of Enamides Using N-Bromosuccinimide (NBS)

Oxidative cyclization of enamides offers a regioselective route to 2,4-disubstituted oxazoles. For the target compound:

  • Reagents : Enamide derived from 3-methoxybenzaldehyde and methyl vinyl ketone, NBS (1.2 equiv), K₂CO₃ (2 equiv), and Me₂S in toluene/DMF (3:1) .

  • Conditions : Stir at 70°C for 12 hours under oxygen atmosphere.

  • Mechanism : NBS facilitates bromination at the α-position, followed by base-mediated cyclization and oxidation .

  • Yield : 70–78% after silica gel purification .

Critical Notes :

  • Electron-withdrawing groups on the enamide enhance cyclization efficiency.

  • Avoid excess NBS to prevent over-bromination .

Copper-Catalyzed Cyclization of Alkynes and Nitriles

A regioselective method employs Cu(OAc)₂ and BF₃·Et₂O to mediate the reaction between alkynes and nitriles :

  • Substrates : 3-Methoxyphenylacetylene and acetonitrile.

  • Conditions :

    • Cu(OAc)₂ (10 mol%), BF₃·Et₂O (1 equiv), H₂O (5 equiv) in MeNO₂ at 80°C under O₂ .

    • Reaction time: 12 hours.

  • Yield : 55–65% after preparative TLC .

Regioselectivity : Controlled by the electronic nature of the alkyne; electron-rich aryl groups favor 2,4-substitution .

Multi-Step Synthesis via Ester Intermediates and Coupling Reactions

A patent-derived strategy involves sequential esterification and coupling :

  • Ester Formation : React 3-methoxybenzoyl chloride with methyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate in DCM at 0°C .

  • Saponification : Hydrolyze the ester using KOH in methanol to yield the carboxylic acid.

  • Decarboxylation : Heat under reflux with Cu powder in quinoline to eliminate CO₂ and install the methyl group .

  • Overall Yield : 50–60% after three steps .

Industrial Relevance :

  • Maleate salt intermediates facilitate purification .

  • Compatible with continuous flow reactors for large-scale production .

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Reaction Time Key Advantage
Hantzsch CyclizationNH₄OAc65–7012 hSimplicity, low cost
Zn(OTf)₂ CycloisomerizationZn(OTf)₂60–7512 hFunctional group tolerance
NBS Oxidative CyclizationNBS/K₂CO₃70–7812 hRegioselectivity
Cu-Catalyzed CyclizationCu(OAc)₂/BF₃·Et₂O55–6512 hAtom economy
Multi-Step SynthesisKOH/Cu50–6024 h (total)Scalability

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Methoxyphenyl)-4-methyl-1,3-oxazole, and what reaction conditions yield the highest purity?

The synthesis of this compound typically involves cyclization reactions. Key steps include:

  • Oxazole Ring Formation : Using dehydrating agents like acetic anhydride or phosphorous oxychloride (POCl₃) to facilitate cyclization of precursors such as acylated amino alcohols or iminoketones .
  • Functional Group Introduction : The 3-methoxyphenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled heating (80–120°C) .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating high-purity product (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-(3-Methoxhenyl)-4-methyl-1,3-oxazole?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methoxy group integration. For example, the methoxy proton appears as a singlet near δ 3.8 ppm .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in analogous oxazole derivatives (e.g., C–O bond lengths of 1.36–1.42 Å) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 217.1102 for C₁₁H₁₁NO₂) .

Q. What are the key considerations in designing experiments to assess the stability of this compound under various pH and temperature conditions?

  • pH Stability : Test in buffered solutions (pH 2–12) at 25°C for 24–72 hours, monitoring degradation via HPLC. Oxazoles are generally stable in neutral to mildly acidic conditions but hydrolyze under strong basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for oxazoles) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing reactivity at the oxazole ring .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives like this compound?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with halogen or alkyl groups) to isolate activity drivers. For instance, antimicrobial activity in chlorophenyl analogs may not translate to methoxyphenyl derivatives due to electronic differences .
  • Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for anticancer studies) and solvent effects (DMSO concentration ≤0.1%) to minimize variability .

Q. How does the methoxy group’s position on the phenyl ring influence the compound’s pharmacokinetic properties?

  • Metabolic Stability : Para-methoxy groups are more resistant to hepatic cytochrome P450 oxidation compared to ortho-substituted analogs, as shown in related triazole derivatives .
  • Solubility : LogP calculations (e.g., 2.8 for 3-methoxyphenyl vs. 3.1 for 4-methoxyphenyl) indicate subtle differences in lipophilicity, impacting membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.